2-(S-Ethylthiomethyl)-1-bromobenzene
Overview
Description
Phorate, scientifically known as O,O-Diethyl-S-ethylthiomethyl phosphorodithioate, is a highly toxic organophosphorus pesticide12. It’s often used in crop cultivation due to its efficiency, versatility, and long-lasting effects1.
Synthesis Analysis
While specific synthesis methods for “2-(S-Ethylthiomethyl)-1-bromobenzene” were not found, Phorate has been synthesized using various methods1.
Molecular Structure Analysis
Phorate is an organophosphorus compound with the chemical formula O,O-Diethyl-S-ethylthiomethyl phosphorodithioate31.
Chemical Reactions Analysis
Organothiophosphates, such as Phorate, are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents4.
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “2-(S-Ethylthiomethyl)-1-bromobenzene” were not found. However, Phorate is known to be highly toxic and has significant risks due to its efficiency, versatility, and affordability1.
Scientific Research Applications
Polymer Synthesis
Researchers have developed one-pot synthesis methods for creating hyperbranched polyethers, showcasing the versatility of bromo- and thiomethyl-benzene derivatives in polymer science. Such compounds are essential for creating polymers with specific structural and functional properties, like high molecular weight and phenolic group modification capabilities (Uhrich et al., 1992).
Organic Synthesis Enhancements
Innovative one-pot synthesis techniques using N-halosulfonamides have been reported for efficiently creating aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. These methods highlight the role of bromobenzene derivatives in facilitating high-yield reactions under solvent-free conditions, emphasizing their utility in enhancing organic synthesis protocols (Ghorbani‐Vaghei et al., 2011).
Photostimulated Reactions
Studies have explored the use of bromobenzene derivatives in photostimulated reactions, demonstrating their efficacy in generating reduced products and cyclized reduced products in high yields. These findings underscore the potential of such compounds in photoredox chemistry and the development of new reduction processes (Vaillard et al., 2004).
Safety And Hazards
Phorate is highly toxic and poses significant risks. It has resulted in numerous cases of poisoning among humans and animals14.
Future Directions
While specific future directions for “2-(S-Ethylthiomethyl)-1-bromobenzene” were not found, research on Phorate and similar compounds continues to be an important area of study67.
Please note that this information might not fully apply to “2-(S-Ethylthiomethyl)-1-bromobenzene” due to differences in their chemical structures and properties. For accurate information, consulting a chemical database or a professional in the field is recommended.
properties
IUPAC Name |
1-bromo-2-(ethylsulfanylmethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXHDNUHHLLHPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445415 | |
Record name | 2-(S-Ethylthiomethyl)-1-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(S-Ethylthiomethyl)-1-bromobenzene | |
CAS RN |
99180-11-7 | |
Record name | 2-(S-Ethylthiomethyl)-1-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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